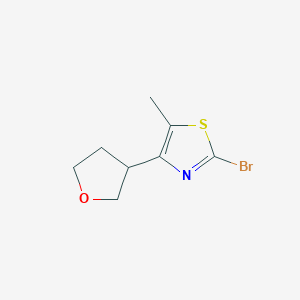

2-溴-5-甲基-4-(氧杂环丙烷-3-基)-1,3-噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

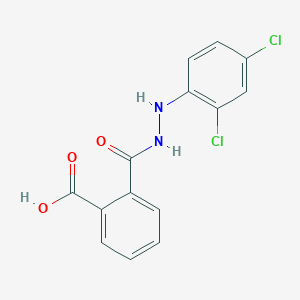

The compound "2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole" is not directly mentioned in the provided papers. However, the papers discuss various brominated thiazole derivatives, which are relevant to the analysis of the compound due to the similarity in chemical structure and reactivity. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring, and bromination is a common functionalization method for these compounds .

Synthesis Analysis

The synthesis of brominated thiazole derivatives can involve different starting materials and reagents. For instance, 1,3-dibromo-1,1-difluoro-2-propanone has been used as a synthon for the chemoselective preparation of 4-bromodifluoromethyl thiazoles, which indicates the versatility of brominated intermediates in synthesizing thiazole derivatives . Additionally, the synthesis of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles from 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes using N-bromosuccinimide suggests a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The position of the bromine substituent can significantly affect the electronic properties of the molecule. For example, bromination at the 2-position of thiazole has been shown to proceed via an ylid mechanism of electrophilic substitution, which could be relevant for understanding the reactivity of the 2-bromo substituent in the compound of interest .

Chemical Reactions Analysis

Brominated thiazoles can undergo various chemical reactions, including further functionalization. The presence of a bromine atom can facilitate nucleophilic substitution reactions, allowing for the introduction of different functional groups. The reactivity of the bromomethyl group in 2-alkylidene-5-(bromomethyl)-1,3-thiazoles with S,O,N-nucleophiles for selective synthesis of functionalized derivatives is an example of such transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiazole derivatives can vary widely depending on the substituents present on the thiazole ring. For instance, the introduction of a bromine atom can increase the density and boiling point of the compound compared to its non-brominated counterpart. The presence of additional functional groups, such as the oxolan-3-yl group in the compound of interest, would further influence properties like solubility, melting point, and chemical stability. Although the specific properties of "2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole" are not detailed in the provided papers, the general trends observed in similar compounds can provide insights .

科学研究应用

噻唑衍生物简介

噻唑是一种五元杂环化合物,因其广泛的治疗应用而被广泛研究。人们合成了噻唑衍生物并研究了其抗氧化、镇痛、抗炎、抗菌、抗真菌、抗病毒、利尿、抗惊厥、神经保护和抗肿瘤的特性。噻唑化学的创新导致了新型化合物的开发,这些化合物具有增强的治疗效果和减少的副作用。对 2008 年至 2012 年治疗专利文献的全面审查突出了噻唑衍生物的重大发展,重点关注其在抑制与代谢和各种疾病相关的酶方面的应用 (Leoni 等,2014 年)。

噻唑烷二酮及其药用前景

2,4-噻唑烷二酮,也称为格列酮,是噻唑化学中的另一个重要支架。它已被发现具有广泛的药理活性以及结构修饰的机会。噻唑烷二酮作为抗菌、抗癌和抗糖尿病剂显示出有希望的结果。噻唑烷二酮核心的结构灵活性允许多种生物活性,为新型治疗剂的开发铺平了道路 (Singh 等,2022 年)。

磷酸化衍生物的合成和转化

包括噻唑在内的 1,3-唑的磷酸化衍生物的合成和化学转化已得到广泛研究。这些衍生物表现出多种生物活性,例如杀虫、抗肿瘤、降糖、抗渗出、抗高血压和神经退行性疾病。对 4-磷酸化 1,3-唑的探索有助于开发具有显着治疗潜力的新型化合物,展示了噻唑衍生物在药物化学中的多功能性 (Abdurakhmanova 等,2018 年)。

噻唑衍生物作为抗菌和抗肿瘤剂

噻唑衍生物因其显着的抗菌和抗肿瘤活性而受到认可。结构多样性和化学修饰的可能性使得可以开发具有靶向生物活性的基于噻唑的化合物。研究强调了噻唑及其衍生物在设计治疗各种危及生命的疾病的新药分子中的重要性,突出了它们在药物化学和药理学进步中的作用 (Mishra 等,2015 年)。

属性

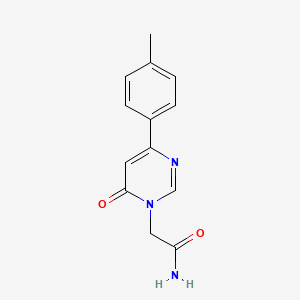

IUPAC Name |

2-bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNOS/c1-5-7(10-8(9)12-5)6-2-3-11-4-6/h6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCZTGQJLQJSOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

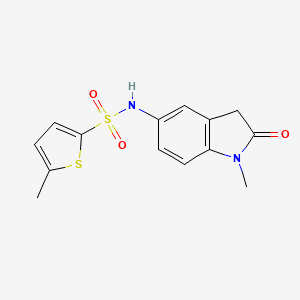

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide](/img/structure/B2510725.png)

![2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2510728.png)

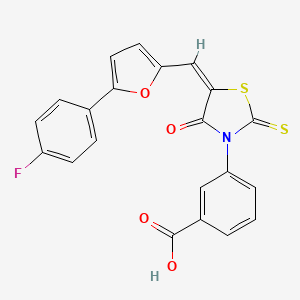

![N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2510735.png)

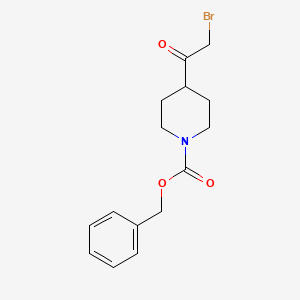

![{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2510737.png)